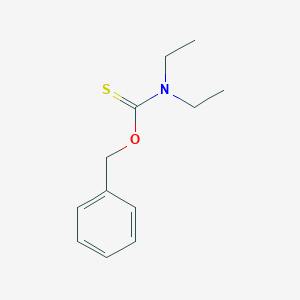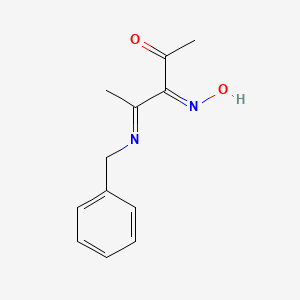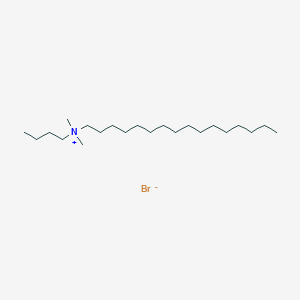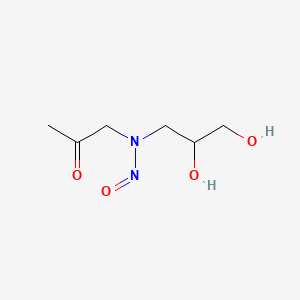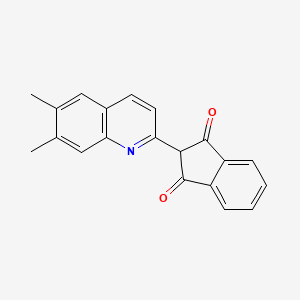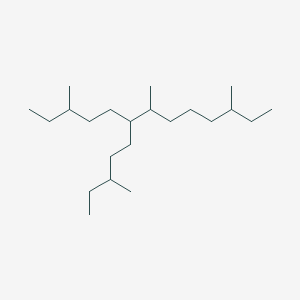
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is a hydrocarbon compound with the molecular formula C22H46 . It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient production of the compound on a large scale, ensuring high purity and yield.
化学反応の分析
Types of Reactions
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium) are commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat as catalysts.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Researchers investigate its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals due to its stability and non-reactivity.
作用機序
The mechanism of action of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane involves its interaction with various molecular targets and pathways. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing biochemical processes.
類似化合物との比較
Similar Compounds
- 3,7,11-Trimethyl-6-(3-methylbutyl)tridecane
- 3,7,11-Trimethyl-6-(3-methylhexyl)tridecane
- 3,7,11-Trimethyl-6-(3-methylheptyl)tridecane
Uniqueness
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and increased hydrophobicity compared to its linear counterparts. Its unique structure also makes it a valuable compound for studying the effects of branching on chemical reactivity and physical properties.
特性
CAS番号 |
99317-11-0 |
|---|---|
分子式 |
C22H46 |
分子量 |
310.6 g/mol |
IUPAC名 |
3,7,11-trimethyl-6-(3-methylpentyl)tridecane |
InChI |
InChI=1S/C22H46/c1-8-18(4)12-11-13-21(7)22(16-14-19(5)9-2)17-15-20(6)10-3/h18-22H,8-17H2,1-7H3 |
InChIキー |
AWXYDFNLHZBEOR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)C(CCC(C)CC)CCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

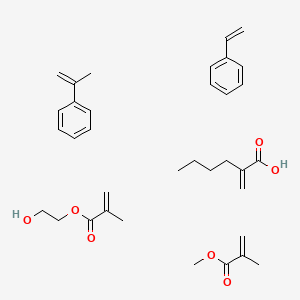
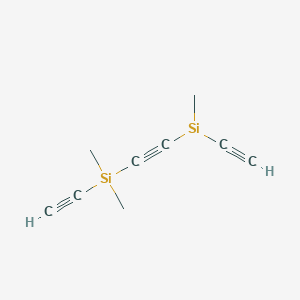


![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

